Product packaging for Cycloguanil pamoate(Cat. No.:CAS No. 609-78-9)

Cycloguanil pamoate

Cat. No.: B1215030
CAS No.: 609-78-9
M. Wt: 891.8 g/mol
InChI Key: LUNRMKZYOGNOTR-UHFFFAOYSA-N
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Description

Historical Context of Antifolate Antimalarial Development

The quest for effective antimalarial agents has a long history, with synthetic drugs playing a crucial role in combating the disease. The development of antifolates marked a significant advancement, targeting essential metabolic pathways within the Plasmodium parasite. These drugs function by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of folic acid, which is vital for parasite DNA synthesis and replication wiley-vch.dewikipedia.orgncats.io.

Early in the 20th century, research into antimalarials progressed from naturally occurring compounds like quinine (B1679958) to synthetic molecules. Biguanides, such as proguanil (B194036), emerged as a key class of antifolates. Proguanil itself is a prodrug, metabolized in the body to its active form, cycloguanil (B1669406) wikipedia.orgncats.io. Cycloguanil's potent inhibition of Plasmodium DHFR made it a promising candidate for antimalarial therapy. The understanding of DHFR inhibition provided a scientific basis for developing new antifolate drugs and understanding resistance mechanisms psu.edunih.gov.

Evolution of Cycloguanil Pamoate in Chemotherapeutic Research

The evolution of cycloguanil in chemotherapeutic research saw a strategic development into its pamoate salt, this compound (CI-501). This modification was driven by the need for drugs with protracted action, particularly for long-term prophylaxis and treatment in areas where consistent drug administration was challenging capes.gov.brplos.org. By creating a poorly soluble salt, researchers aimed to develop a repository formulation that could provide sustained release of the active compound over extended periods following a single administration ilsl.brnih.gov.

This repository approach was extensively researched in the early 1960s. Studies focused on evaluating the duration of protection and efficacy against various Plasmodium species and strains, including drug-susceptible and resistant ones plos.orgwho.intnih.gov. Beyond malaria, this compound was also investigated for its potential in treating other parasitic infections, such as cutaneous leishmaniasis, indicating a broader exploration of its chemotherapeutic utility gorgas.gob.pa. The research also delved into understanding its pharmacokinetic profile and the persistence of its activity in biological systems, such as in rabbit serum, using in vitro models nih.govresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H44Cl2N10O6 B1215030 Cycloguanil pamoate CAS No. 609-78-9

Properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.2C11H14ClN5/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6H,1-2H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNRMKZYOGNOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44Cl2N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-78-9
Record name Cycloguanil pamoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOGUANIL PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCO0SY4N3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Formulation Science of Cycloguanil Pamoate

Chemical Synthesis Pathways of Cycloguanil (B1669406) Base

The synthesis of the cycloguanil base, a dihydrotriazine derivative, typically involves a multi-step process starting from readily available precursors. The core of cycloguanil's structure is the 1,6-dihydro-1,3,5-triazine ring.

Condensation Reactions in Cycloguanil Precursor Formation

The initial step in the chemical synthesis of cycloguanil base involves the formation of a biguanide (B1667054) intermediate. This is commonly achieved through a condensation reaction between 4-chloroaniline (B138754) and dicyandiamide (B1669379) (2-cyanoguanidine) wikipedia.orgnih.gov. This reaction is typically carried out in a polar solvent, such as ethanol (B145695) or water, under reflux conditions, often at temperatures between 80–100°C . The presence of an acid catalyst, like hydrochloric acid, is crucial for this condensation, leading to the formation of 4-chlorophenylbiguanide (B1200820) wikipedia.org.

Reaction: 4-Chloroaniline + Dicyandiamide → 4-Chlorophenylbiguanide

Conditions: Polar solvent (ethanol/water), reflux (80-100°C), acid catalyst (e.g., HCl) wikipedia.org

Alternative synthesis routes may involve pre-formed arylbiguanides, which are then reacted with carbonyl compounds .

Cyclization Reactions in Dihydrotriazine Synthesis

Following the formation of the 4-chlorophenylbiguanide intermediate, the next critical step is the cyclization reaction to form the dihydrotriazine ring system characteristic of cycloguanil. This is achieved by reacting the biguanide intermediate with acetone (B3395972) in an acidic medium wikipedia.org. The acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, facilitates the condensation and cyclization process . This three-component cyclocondensation reaction, involving 4-chloroaniline, dicyandiamide, and acetone, is a well-established method for synthesizing cycloguanil acs.orgnih.gov.

Reaction: 4-Chlorophenylbiguanide + Acetone → Cycloguanil

Conditions: Acid catalyst (e.g., HCl, H₂SO₄), reflux (100-110°C) for 4-12 hours, yield typically 65-75% . Microwave irradiation has also been explored for solvent-free cyclization, achieving higher yields with reduced energy input .

Pamoate Salt Formation Methodologies

Cycloguanil's limited aqueous solubility necessitated the development of its pamoate salt to enable sustained-release formulations. The pamoate salt is formed by reacting cycloguanil base with pamoic acid (also known as embonic acid) nih.govnih.gov.

Stoichiometric Complexation Principles

The formation of cycloguanil pamoate involves the stoichiometric complexation between the basic cycloguanil molecule and the dicarboxylic acid, pamoic acid. Pamoic acid, chemically known as 4,4'-methylenebis(3-hydroxy-2-naphthoic acid), is a large, relatively insoluble molecule biosynth.comhmdb.cadrugfuture.comebi.ac.ukbiomol.com. The reaction typically proceeds with a 1:1 molar ratio of cycloguanil to pamoic acid . This complexation results in the formation of an insoluble salt, which is key to its sustained-release properties .

Reactants: Cycloguanil base and Pamoic acid (C₂₃H₁₆O₆)

Stoichiometry: Typically 1:1 molar ratio

Principle: Formation of an insoluble salt through acid-base complexation.

Precipitation Techniques for Salt Isolation

The synthesis of this compound is typically carried out by dissolving the cycloguanil base in a suitable solvent, such as hot methanol (B129727) or dimethylformamide (DMF) . A stoichiometric equivalent of pamoic acid is then added slowly to this solution, which induces the precipitation of the this compound salt . Following precipitation, the suspension is cooled, filtered, and washed with non-solvents, such as diethyl ether, to remove any unreacted starting materials or impurities . Critical parameters for successful salt formation include solvent choice to ensure solubility of reactants and pH control (around 5-6) to prevent hydrolysis of the dihydrotriazine ring .

Process:

Dissolve cycloguanil base in hot methanol or DMF .

Slowly add a stoichiometric equivalent of pamoic acid .

Induce precipitation of this compound.

Cool the suspension, filter, and wash with a non-solvent (e.g., diethyl ether) .

Critical Parameters: Solvent selection, pH control (5-6), temperature .

Advanced Formulation Research for Sustained Release Systems

The pamoate salt's low aqueous solubility and its ability to form insoluble complexes are leveraged for developing sustained-release (SR) formulations, primarily for intramuscular administration nih.govpaho.orgdituniversity.edu.ingoogle.combiorxiv.orgbiorxiv.orgwho.int. Research in this area focuses on controlling the rate at which the drug is released from the formulation over an extended period.

Key aspects of formulation research include:

Particle Size Control: Micronization techniques, such as jet milling, are employed to optimize the drug's dissolution profile for intramuscular delivery . Smaller particle sizes generally lead to a larger surface area, influencing the release rate.

Matrix Systems: Sustained-release formulations often utilize polymeric matrices (biodegradable or non-biodegradable) that encapsulate the drug. Upon administration, the drug is released gradually through diffusion, polymer erosion, or swelling rjptonline.orgijsrtjournal.com. The choice of polymer, drug-to-polymer ratio, and drug particle size are critical factors influencing release kinetics rjptonline.org.

Oleaginous Vehicles: this compound has been formulated as a suspension in oleaginous vehicles for intramuscular injection, providing long-term protection nih.govbiorxiv.orgbiorxiv.org. The physical characteristics of the suspension, such as particle size, directly correlate with the duration of protection nih.gov.

Depot Formulations: Research has explored depot formulations, including prodrugs within liposomes, to achieve a reservoir of long-acting drug release google.com. The goal is to achieve a consistent, prolonged therapeutic effect, reducing the frequency of administration.

Lipid Suspension Development for Repository Administration

This compound is formulated as a suspension intended for intramuscular administration, designed to provide a depot or reservoir of the drug for prolonged release in vivo nih.gov. This approach leverages the insolubility of the pamoate salt to create a slow-release system . Oleaginous vehicles are often employed in such intramuscular suspensions to facilitate sustained drug delivery nih.gov. The strategy of developing long-acting injectables (LAIs) relies on creating formulations that maintain therapeutic plasma concentrations over extended periods, ranging from weeks to months biorxiv.org.

Particle Size Optimization for Controlled Release Characteristics

The controlled release of this compound from its depot formulation is significantly influenced by the particle size of the drug substance. Research indicates that coarser particles generally lead to a prolonged release rate . The duration of protection afforded by the formulation has been directly correlated with the size of the particles within the suspension nih.gov. Micronization techniques, such as jet milling, are employed to optimize the particle size distribution, thereby fine-tuning the drug's dissolution profile for effective intramuscular administration and sustained therapeutic action .

Solubility Modulation through Salt Formation

Cycloguanil, the active metabolite of proguanil (B194036), exhibits limited aqueous solubility, which poses challenges for developing effective pharmaceutical formulations, particularly for sustained release . To overcome this limitation, cycloguanil is converted into its pamoate salt. The pamoate (embonate) anion, derived from pamoic acid, forms an insoluble complex with cycloguanil, thereby modulating its solubility and enabling sustained-release applications . The aqueous solubility of this compound has been reported to be approximately 0.03 mg/mL at pH 7 . Pamoic acid serves as a counterion in various drug formulations, specifically to modulate the dissolution rates of active pharmaceutical ingredients smolecule.com.

Table 1: Solubility of this compound

ParameterValuepHReference
Aqueous Solubility0.03 mg/mL7

Table 2: Impact of Particle Size on this compound Release

Particle Size AspectEffect on ReleaseNotesReference
Particle SizeProlongs releaseCoarser particles lead to a longer duration of drug release.
Duration of protectionMean duration of protection is related to the size of the particles. nih.gov
MicronizationOptimizes profileUsed to tailor the dissolution profile for intramuscular delivery.

Stability Characterization of this compound Formulations

Ensuring the long-term stability of this compound formulations is critical for maintaining drug efficacy and safety. This involves understanding potential degradation pathways and employing appropriate analytical methodologies for assessment.

Identification of Degradation Pathways

This compound, like many organic compounds, can be susceptible to degradation under various environmental conditions. Potential degradation pathways include hydrolysis, where the compound may break down in the presence of water, and oxidation, where it can react with oxidizing agents to form different derivatives smolecule.commu.ac.in. The pamoate salt itself is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which necessitates specific storage conditions to maintain long-term stability . Packaging under nitrogen is a measure taken to protect the hygroscopic salt from moisture and ensure its stability over time .

Molecular Pharmacology and Mechanism of Action

Dihydrofolate Reductase Inhibition as a Primary Mechanism

The principal mechanism of action of cycloguanil (B1669406) is the potent and specific inhibition of the enzyme Dihydrofolate Reductase (DHFR). wikipedia.orgnih.gov DHFR plays a crucial role in the folate biosynthetic pathway by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gov THF and its derivatives are essential cofactors that donate one-carbon units for the synthesis of purines, thymidylate, and certain amino acids, all of which are fundamental building blocks for DNA synthesis and repair. nih.gov By blocking DHFR, cycloguanil effectively halts the regeneration of THF, leading to a deficiency of these vital cofactors.

Selective Inhibition of Parasitic Dihydrofolate Reductase

A key feature of cycloguanil's therapeutic efficacy is its selective inhibition of the parasitic form of DHFR over the human host's enzyme. nih.govscispace.com This selectivity is attributed to structural differences between the active sites of the parasite and human DHFR enzymes. nih.gov Cycloguanil binds with a significantly higher affinity to the Plasmodium DHFR, allowing for a therapeutic window where the parasite is effectively targeted with minimal impact on the host's folate metabolism. nih.gov Research has shown that parasites transformed with human DHFR exhibit high resistance to cycloguanil, confirming that the parasitic enzyme is the specific target. researchgate.net This species-selective activity is a cornerstone of its use as an antimalarial agent. nih.gov

Consequences on Folate Metabolism and Nucleic Acid Synthesis in Parasites

The inhibition of DHFR by cycloguanil has profound consequences on the parasite's cellular processes. The depletion of the THF pool directly impedes the synthesis of thymidylate from deoxyuridylate, a critical step in DNA synthesis. This disruption of nucleotide synthesis is lethal to the rapidly dividing parasite. Furthermore, the lack of THF derivatives also affects the synthesis of purines and certain amino acids, further compromising the parasite's ability to produce essential proteins and replicate its genetic material. nih.gov Studies have demonstrated that exposure of Plasmodium falciparum to cycloguanil leads to a decrease in the levels of thymidine (B127349) 5'-triphosphate (dTTP), a direct consequence of DHFR inhibition. nih.gov

Differential Activities of Cycloguanil and Proguanil (B194036)

While cycloguanil is the primary active antimalarial metabolite, it is administered as the prodrug proguanil. wikipedia.orgncats.ioscispace.com The parent compound, proguanil, and its active metabolite, cycloguanil, exhibit distinct pharmacological profiles and mechanisms of action. scispace.comresearchgate.netnih.gov

Cycloguanil as the Active Metabolite of Proguanil

Proguanil itself has limited intrinsic antimalarial activity and must be metabolized in the liver by the cytochrome P450 enzyme, CYP2C19, to form cycloguanil. ncats.iotaylorandfrancis.comnih.gov This bioactivation is a critical step for the therapeutic efficacy of proguanil. ncats.io The conversion of proguanil to cycloguanil results in a structural transformation from a biguanide (B1667054) to a dihydrotriazine ring, which is responsible for the potent inhibition of DHFR. taylorandfrancis.com The formation of cycloguanil in vivo is considered primarily responsible for the antimalarial activity of proguanil. wikipedia.org

Distinct Pharmacological Targets and Action Modes of Parent Compound and Metabolite

Complementation assays have demonstrated that cycloguanil's action is specifically directed at P. falciparum DHFR, with no other significant targets identified. scispace.comnih.gov In contrast, proguanil's target is separate from DHFR. scispace.comnih.gov While the precise mechanism of proguanil's independent action is not fully elucidated, it is known to have a secondary site of action that is independent of the parasite's folate pathway. researchgate.nettaylorandfrancis.com Interestingly, while proguanil acts synergistically with the antimalarial drug atovaquone (B601224), which inhibits the parasite's mitochondrial electron transport, cycloguanil is antagonistic to the effects of atovaquone. wikipedia.org This suggests that proguanil may have an alternative mechanism of action that is distinct from DHFR inhibition and may involve the parasite's mitochondria. wikipedia.orgtaylorandfrancis.com

Molecular Interactions and Binding Dynamics

The inhibitory effect of cycloguanil on DHFR is a result of its specific binding to the active site of the enzyme. As a diamino-substituted triazine, cycloguanil is a competitive inhibitor of DHFR, meaning it competes with the natural substrate, dihydrofolate, for binding to the enzyme's active site. The binding of cycloguanil is characterized by a series of molecular interactions, including hydrogen bonds and van der Waals contacts with key amino acid residues within the active site. mdpi.com For instance, the 2-amine and 4-amine groups of the pyrimidine (B1678525) ring of similar DHFR inhibitors have been shown to form hydrogen bonds with residues such as Asp54 and Val32 in the active site of Trypanosoma brucei DHFR. mdpi.com These interactions stabilize the enzyme-inhibitor complex, preventing the binding of DHF and thereby blocking the catalytic activity of the enzyme.

Table 1: Comparison of Pharmacological Properties

Feature Cycloguanil Proguanil
Primary Target Parasitic Dihydrofolate Reductase (DHFR) scispace.comnih.gov Separate from DHFR scispace.comnih.gov
Mechanism of Action Inhibition of folate metabolism and nucleic acid synthesis researchgate.net Secondary site of action, possibly mitochondrial wikipedia.orgresearchgate.nettaylorandfrancis.com
Activity Active metabolite wikipedia.orgnih.govscispace.comresearchgate.net Prodrug with some intrinsic activity wikipedia.orgresearchgate.net
Interaction with Atovaquone Antagonistic wikipedia.org Synergistic wikipedia.orgtaylorandfrancis.com

Table 2: Key Enzymes and Molecules in the Mechanism of Action

Compound/Enzyme Role
Dihydrofolate Reductase (DHFR) Catalyzes the reduction of DHF to THF, a crucial step in folate metabolism. nih.gov
Dihydrofolate (DHF) The natural substrate for DHFR.
Tetrahydrofolate (THF) The active form of folate, essential for the synthesis of nucleic acids and amino acids.
CYP2C19 The primary enzyme responsible for the metabolic conversion of proguanil to cycloguanil. ncats.io

Enzyme Inhibition Assays for Mechanistic Validation

Cycloguanil's primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR). researchgate.netwikipedia.org This enzyme plays a crucial role in the folate metabolic pathway, which is essential for the synthesis of nucleic acids and certain amino acids, and consequently for cellular replication. researchgate.net Enzyme inhibition assays are fundamental in confirming this mechanism and quantifying the inhibitory potency of cycloguanil.

Complementation assays have been instrumental in demonstrating that cycloguanil specifically targets the Plasmodium falciparum DHFR (PfDHFR) with no other significant targets within the parasite. researchgate.netnih.gov These assays involve transforming malaria parasites with human DHFR, which is less susceptible to cycloguanil. The continued survival of these transformed parasites in the presence of the drug confirms that the primary target is indeed PfDHFR. researchgate.net

Kinetic studies are employed to determine the nature and extent of enzyme inhibition. These assays typically measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. For cycloguanil, these studies reveal that it acts as a potent and specific inhibitor of PfDHFR. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to reduce the enzyme's activity by 50%.

It is noteworthy that while cycloguanil is a potent DHFR inhibitor, its parent compound, proguanil, has a distinct pharmacological activity and its primary target is separate from DHFR. researchgate.netnih.gov This highlights the importance of the metabolic conversion for the specific anti-DHFR activity.

Molecular Docking and Structural Insights into Target Binding

Molecular docking studies provide critical insights into the specific interactions between cycloguanil and its target enzyme, dihydrofolate reductase (DHFR). researchgate.net These computational simulations predict the preferred orientation of a ligand when bound to a receptor, in this case, cycloguanil within the active site of PfDHFR.

Docking studies have revealed that cycloguanil binds to the folate-binding pocket of DHFR. scispace.com The diaminotriazine ring of cycloguanil mimics the diaminopteridine moiety of the natural substrate, dihydrofolate, allowing it to occupy the active site and form key interactions with the amino acid residues. scispace.com

These interactions typically involve hydrogen bonds and hydrophobic interactions. For instance, studies on cycloguanil derivatives have identified key interactions with amino acid residues such as Asp54, Ile14, Ile164, Ser108, and Ser111 within the PfDHFR active site. researchgate.net The chlorophenyl group of cycloguanil often occupies a hydrophobic pocket, further stabilizing the enzyme-inhibitor complex. researchgate.net

The structural insights gained from molecular docking are invaluable for understanding the basis of cycloguanil's inhibitory activity and for the rational design of new, more potent DHFR inhibitors. By identifying the key binding interactions, researchers can modify the chemical structure of the inhibitor to enhance its affinity and specificity for the target enzyme.

Table 1: Key Amino Acid Residues in P. falciparum DHFR Interacting with Cycloguanil Derivatives

Amino Acid Residue Type of Interaction
Asp54 Hydrogen Bond
Ile14 Hydrophobic
Ile164 Hydrophobic
Ser108 Hydrogen Bond
Ser111 Hydrogen Bond
Tyr170 Hydrogen Bond
Met55 Hydrophobic
Ala16 Hydrophobic
Thr185 Hydrogen Bond
Leu46 Hydrophobic
Cys15 van der Waals
Phe58 Hydrophobic
Ile112 Hydrophobic
Trp48 Hydrophobic
Tyr57 Hydrogen Bond
Leu119 Hydrophobic

Data based on docking studies of cycloguanil derivatives. researchgate.net

Quantum Chemical Studies on Metabolic Conversion

The conversion of the prodrug proguanil to its active metabolite, cycloguanil, is a critical step for its antimalarial activity. researchgate.net Quantum chemical studies, such as those employing Density Functional Theory (DFT), provide a theoretical framework for understanding the molecular properties of proguanil that predispose it to this metabolic transformation. researchgate.netscispace.com

These computational methods allow for the calculation of various molecular properties, including the electronic structure, charge distribution, and bond energies of the proguanil molecule. scispace.com By analyzing these properties, researchers can infer the reactivity of different parts of the molecule and predict the most likely sites for metabolic attack.

A DFT study on proguanil has been conducted to analyze its molecular geometry and properties in different environments. researchgate.netscispace.com Such studies can determine bond lengths and angles, providing a detailed three-dimensional picture of the molecule. For instance, the calculated bond lengths can indicate the relative strength of different bonds, with weaker bonds being more susceptible to metabolic cleavage. scispace.com

Furthermore, quantum chemical calculations can elucidate the dipole moment and polarizability of proguanil, which influence how the molecule interacts with its environment, including the active sites of metabolic enzymes like cytochrome P450. scispace.com The distribution of charges within the molecule can highlight electron-rich or electron-deficient regions, which are often the sites of oxidative metabolism. While direct quantum chemical simulations of the entire enzymatic conversion of proguanil to cycloguanil are complex, these foundational studies on the proguanil molecule itself provide crucial insights into its inherent chemical reactivity and the initial steps of its metabolic activation.

Table 2: Calculated Molecular Properties of Proguanil from a DFT Study

Property Value in Gas Phase Value in Water Value in Ethanol (B145695)
Dipole Moment Data not specified Higher than gas phase Higher than gas phase
Thermal Energy Data not specified Higher than gas phase Higher than gas phase
Polarizability Data not specified Higher than gas phase Higher than gas phase

This table summarizes the trends observed in a DFT study of proguanil, indicating the influence of the solvent environment on its molecular properties. scispace.com

Preclinical Efficacy in Experimental Malarial Models

In Vivo Efficacy in Primate Malaria Models

Research has extensively evaluated cycloguanil (B1669406) pamoate in non-human primate models, particularly rhesus monkeys, to assess its effectiveness against malaria parasites. These studies have focused on its performance against both sporozoite-induced infections and established parasitic infections.

Protection Against Sporozoite-Induced Infections in Rhesus Monkeys

Cycloguanil pamoate has demonstrated significant protective capabilities against malaria infections initiated by sporozoites in rhesus monkeys. Studies involving challenges with Plasmodium falciparum sporozoites have indicated prolonged periods of protection following intramuscular administration of repository formulations. For instance, oil-based depot injections of this compound have been reported to provide protection for over a year against experimental challenge with P. falciparum sporozoites plos.org. Another study noted a minimum protection period of 383 days against sporozoite-induced reinfection with drug-sensitive P. falciparum in rhesus monkeys who.int.

Table 1: Duration of Protection Against Sporozoite-Induced Infections in Rhesus Monkeys

Plasmodium Species/StrainModelEfficacy OutcomeReference
P. falciparumRhesus MonkeyProtection for >1 year plos.org
P. falciparumRhesus MonkeyMinimum protection period of 383 days who.int
P. cynomolgi (B and Ro strains)Rhesus MonkeyLong-term protection against single and repetitive challenges nih.gov

Response in Plasmodium cynomolgi Infections

This compound has shown considerable efficacy against Plasmodium cynomolgi infections in rhesus monkeys, a model often used to study Plasmodium vivax-like infections. The compound has demonstrated significant protective effects against both drug-susceptible and pyrimethamine-resistant strains of P. cynomolgi . When administered intramuscularly as a suspension, CGT-P has been observed to provide long-term protection, achieve prompt clearance of parasitemia in established infections, and delay the relapse of infection nih.govnih.gov. The duration of protection was found to be directly correlated with the dose and particle size of the administered CGT-P nih.gov. Studies have indicated that protection against P. cynomolgi challenge can last between 9 to 36 weeks annualreviews.org.

Table 2: Efficacy Against Plasmodium cynomolgi in Rhesus Monkeys

Plasmodium StrainModelChallenge TypeEfficacy OutcomeReference
Drug-susceptible B and Ro strainsRhesus MonkeySporozoiteLong-term protection, prompt clearance of parasitemia, delayed relapse nih.govnih.gov
Pyrimethamine-resistant strainsRhesus MonkeySporozoiteSignificant protective effects
General infectionsRhesus MonkeyTrophozoite/SporozoiteProtection duration of 9-36 weeks annualreviews.org

Assessment of Parasitemia Suppression in Non-Human Primates

The capacity of this compound to suppress or clear malaria parasites from the bloodstream in non-human primates has been a key area of investigation. In established Plasmodium cynomolgi infections in rhesus monkeys, CGT-P has been noted to effect prompt clearance of parasitemia nih.govnih.gov. The efficacy in these models is typically quantified through methods such as blood smear microscopy, which allows for the assessment of parasite suppression .

Table 3: Parasitemia Suppression in Non-Human Primates

Plasmodium SpeciesModelEfficacy MetricOutcomeReference
P. cynomolgiRhesus MonkeyParasitemia ClearancePrompt clearance in established infections nih.govnih.gov
P. cynomolgiRhesus MonkeyParasitemia SuppressionQuantified via blood smear microscopy

Prophylactic Efficacy Assessment in Animal Systems

Beyond primate models, the prophylactic potential of this compound has been considered within broader animal system assessments. The development of repository formulations aimed at providing sustained release of the active compound has been central to its evaluation as a prophylactic agent. These formulations are designed to maintain therapeutic levels of cycloguanil over extended periods, thereby preventing infection. Studies have indicated that repository preparations of this compound can confer protection for extended durations in animal models, supporting its potential for long-acting prophylaxis plos.orgwho.int.

Table 4: Prophylactic Efficacy in Animal Models

Animal ModelPlasmodium SpeciesProphylactic OutcomeReference
Rhesus MonkeyP. falciparumProtection for >1 year against sporozoite challenge plos.org
Rhesus MonkeyP. falciparumMinimum protection period of 383 days who.int
Rhesus MonkeyP. cynomolgiProtection duration of 9-36 weeks annualreviews.org

Pharmacokinetic Characterization in Experimental Models

Absorption and Distribution Studies in Animal Models

The absorption and distribution of cycloguanil (B1669406), the active metabolite of proguanil (B194036), have been characterized in various animal models, often through the administration of its parent compound or as a long-acting repository formulation like cycloguanil pamoate.

Studies in rhesus monkeys using a repository preparation of this compound (CGT-P) have demonstrated its capacity for long-term drug release. When administered intramuscularly as a suspension in an oleaginous vehicle, this compound provided extended protection against challenges with Plasmodium cynomolgi sporozoites nih.gov. The duration of this protective effect was directly related to the dose of the this compound preparation and the particle size within the suspension nih.gov. This indicates that the formulation acts as a depot from which the active compound is slowly released over time. The eventual decline in protection was not associated with the emergence of drug-resistant parasites but rather with the depletion of the drug from the repository site nih.gov.

Following administration of the parent drug proguanil, its metabolite cycloguanil distributes to various tissues. In studies using wildtype mice, cycloguanil concentrations have been measured in both blood and liver researchgate.net. The liver, a primary site of metabolism, shows significant accumulation of the compound. The tissue-to-plasma partition coefficient (Kp) is a key parameter used to quantify this distribution. While specific concentrations vary with dose and time, the liver consistently demonstrates notable exposure to cycloguanil post-administration of proguanil researchgate.net. General principles of tissue distribution studies in animal models, such as whole-body autoradiography in rats, show that drug compounds can be rapidly and widely distributed, with the highest concentrations often found in circulatory and visceral tissues nih.gov.

Table 1: Conceptual Overview of Cycloguanil Distribution in Mice Following Proguanil Administration Note: This table is based on described pharmacokinetic studies. Actual values are dose and time-dependent.

ParameterDescriptionTypical Finding in Mice ModelsReference
Blood ConcentrationConcentration of cycloguanil circulating in the bloodstream.Detectable levels appear after metabolism of proguanil. researchgate.net
Liver ConcentrationConcentration of cycloguanil within liver tissue.Significant concentrations are observed, as the liver is the primary site of metabolic conversion. researchgate.net
Liver Kp (Tissue:Plasma Partition Coefficient)A ratio indicating the relative concentration of the drug in the liver compared to the blood.Values indicate accumulation in the liver. researchgate.net

Metabolic Pathways in Animal Species

The pharmacological activity of cycloguanil is entirely dependent on its formation from the parent prodrug, proguanil.

Cycloguanil is not administered directly but is the product of in vivo biotransformation wikipedia.org. The parent compound, proguanil, undergoes a cyclization reaction in the body to form cycloguanil, which is a dihydrofolate reductase inhibitor wikipedia.orgresearchgate.net. This metabolic conversion is the primary source of the antimalarial activity attributed to proguanil administration researchgate.net. The process of xenobiotic metabolism in animals is designed to convert non-polar, lipid-soluble compounds into more polar, water-soluble substances that can be easily excreted vetscraft.com. The conversion of proguanil to cycloguanil is a key example of such a metabolic activation process researchgate.net.

The biotransformation of proguanil into its active metabolite, cycloguanil, is mediated by the cytochrome P450 (CYP) enzyme system, which is a superfamily of enzymes primarily responsible for Phase I metabolic reactions nih.govdvm360.com. These enzymes are located mainly in the endoplasmic reticulum of hepatocytes and other cells vetscraft.comdvm360.com. The specific CYP isozymes involved can vary between animal species, which is a critical factor in veterinary pharmacology nih.gov. Studies have identified different metabolizer phenotypes, such as "extensive" and "poor" metabolizers, which suggests that a specific mixed-function oxidase is responsible for this conversion nih.gov. The activity of the CYP450 system is a core determinant of the dose-effectiveness relationship of many compounds, including the conversion of a prodrug like proguanil to its active form, cycloguanil nih.gov.

Excretion Kinetics in Preclinical Animal Models

The elimination of cycloguanil from the body has been evaluated in preclinical models. In studies with rhesus monkeys treated with a repository formulation of this compound, urinary excretion was monitored to assess the duration of drug action nih.gov. These studies showed that antimalarial protection continued as long as the daily urinary output of cycloguanil remained above a certain threshold nih.gov.

The study of urinary excretion in preclinical animal models such as rats, dogs, and monkeys is a standard component of drug development to predict elimination pathways in humans escholarship.org. Generally, high urinary excretion of an unchanged drug in animal models is predictive of significant renal excretion in humans and suggests a lower extent of metabolism escholarship.org. While animal models sometimes underpredict the fraction of a drug excreted unchanged in human urine, they are valuable for confirming the route of elimination escholarship.org.

Pharmacokinetic Modeling from Animal Data

Cycloguanil is the active metabolite of the antimalarial drug proguanil, and its formation in vivo is considered primarily responsible for the antimalarial activity of proguanil. wikipedia.org Consequently, the pharmacokinetic characterization of cycloguanil in experimental animal models is typically conducted following the administration of its parent drug, proguanil.

Research in animal models has been crucial for understanding the pharmacokinetic and pharmacodynamic properties of antimicrobial agents like cycloguanil. nih.gov These studies help in determining the pharmacokinetic/pharmacodynamic targets that determine the efficacy of such drugs. nih.gov

Detailed Research Findings

A study investigating the pharmacokinetics of proguanil and cycloguanil in wildtype (WT) and Oct1/2 knockout mice following intravenous administration of proguanil provided key insights into the distribution of cycloguanil. The research presented dose-normalized blood and liver concentrations of both proguanil and its metabolite, cycloguanil. researchgate.net

The study determined the liver-to-plasma partition coefficient (Kp) and the metabolite-to-parent (M:P) ratio from tissues collected at various time points post-dose. researchgate.net These parameters are essential for developing physiologically based pharmacokinetic (PBPK) models, which simulate the absorption, distribution, metabolism, and excretion of drugs. While a full PBPK model for cycloguanil from this specific study is not detailed, the data generated are fundamental for such modeling efforts. PBPK models are mathematical tools that can simulate clinical scenarios and are developed by integrating the physiology of the injection site and the physicochemical properties of the drug. nih.gov

The findings from the study in mice highlighted differences in the liver Kp and M:P values between wildtype and knockout mice, suggesting the role of organic cation transporters in the disposition of proguanil and cycloguanil. researchgate.net

Below is a data table summarizing the pharmacokinetic parameters of cycloguanil in wildtype mice from the aforementioned study.

Pharmacokinetic Parameters of Cycloguanil in Wildtype Mice Following Intravenous Administration of Proguanil researchgate.net
ParameterValue (mean ± SD)Notes
Liver KpData not explicitly provided for cycloguanil aloneKp = tissue:plasma partition coefficient
M:P Ratio (Liver)~1.5 (at 2 mg/kg proguanil)M:P = metabolite (cycloguanil):parent (proguanil) ratio. Value estimated from graphical representation.
M:P Ratio (Liver)~1.0 (at 10 mg/kg proguanil)M:P = metabolite (cycloguanil):parent (proguanil) ratio. Value estimated from graphical representation.
M:P Ratio (Liver)~0.5 (at 30 mg/kg proguanil)M:P = metabolite (cycloguanil):parent (proguanil) ratio. Value estimated from graphical representation.

While direct pharmacokinetic modeling of this compound administration in animal models is not extensively documented in the provided search results, the data derived from proguanil administration studies are critical for constructing such models. These models are instrumental in predicting drug distribution and effects, potentially reducing the reliance on extensive animal testing in the future.

Mechanisms of Antimalarial Resistance to Cycloguanil

Molecular Basis of Resistance in Plasmodium

The development of cycloguanil (B1669406) resistance is intrinsically linked to specific genetic modifications in the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme. These alterations primarily occur at key amino acid residues within or near the drug-binding site, impacting the enzyme's interaction with cycloguanil nih.govpnas.orgnih.govpnas.orgnih.govnih.gov.

Dihydrofolate Reductase Gene Mutations (e.g., A16V, Thr-108)

Mutations in the pfdhfr gene are the principal drivers of cycloguanil resistance. While several mutations have been identified, certain specific substitutions and combinations are particularly associated with reduced susceptibility to cycloguanil.

Serine-108 to Threonine (S108T) Mutation: The substitution of serine at position 108 with threonine (S108T) is a key mutation conferring resistance to cycloguanil nih.govpnas.orgpnas.orgscielo.brscielo.brpsu.edu. This mutation alone can lead to a moderate decrease in susceptibility pnas.orgnih.gov.

Alanine-16 to Valine (A16V) Mutation: The mutation of alanine (B10760859) at position 16 to valine (A16V) is another critical alteration, specifically linked to cycloguanil resistance pnas.orgnih.govnih.govpnas.org. This mutation, when present in combination with S108T, results in high levels of cycloguanil resistance nih.govacs.orgrcsb.orgrcsb.org. The double mutant A16V+S108T is considered a primary determinant of cycloguanil resistance, often without a significant loss in the enzyme's catalytic efficiency nih.govacs.org.

Other Mutations: Mutations at other positions, such as N51I, C59R, and I164L, are also implicated in antifolate resistance. While these mutations, particularly when present in combination with S108N, are strongly associated with pyrimethamine (B1678524) resistance, they can also contribute to cross-resistance with cycloguanil nih.govpnas.orgnih.govpnas.orgnih.govpnas.orgplos.orgplos.org. For instance, the combination of S108N and I164L mutations confers cross-resistance to both pyrimethamine and cycloguanil, which is further enhanced by the presence of C59R or N51I pnas.org.

Table 1: Key DHFR Mutations and Their Association with Cycloguanil Resistance

Mutation(s)Associated ResistancePrimary Drug TargetReference(s)
S108TCycloguanilDHFR nih.govpnas.orgpnas.orgscielo.brscielo.brpsu.edu
A16VCycloguanilDHFR pnas.orgnih.govnih.govpnas.org
A16V + S108THigh CycloguanilDHFR nih.govacs.orgrcsb.orgrcsb.org
N51I, C59R, S108NPyrimethamine, Cycloguanil (cross-resistance)DHFR nih.govpnas.orgnih.govpnas.orgnih.govpnas.orgplos.orgplos.org
S108N + I164LPyrimethamine, Cycloguanil (cross-resistance)DHFR pnas.org

Structural Changes in Mutant DHFR and Impact on Drug Binding

The specific amino acid substitutions in mutant DHFR enzymes lead to significant alterations in the three-dimensional structure of the enzyme's active site, directly affecting the binding affinity of cycloguanil pnas.orgnih.govproteopedia.orgcambridge.org.

Steric Hindrance: The A16V mutation, particularly when combined with S108T, introduces steric clashes between the bulky side chains of the mutant residues (Val-16 and Thr-108) and the cycloguanil molecule. These steric conflicts hinder the proper positioning of cycloguanil within the active site, thereby reducing its inhibitory potency nih.govacs.orgrcsb.orgrcsb.org. Crystal structure analyses of the A16V+S108T mutant complexed with cycloguanil reveal substantial steric conflicts, whereas pyrimethamine shows only mild conflict with the S108T mutation alone nih.govrcsb.org.

Altered Conformation: Mutations can also induce subtle changes in the main-chain configuration of the enzyme, further disrupting the optimal interaction with the drug cambridge.org. The cumulative effect of multiple mutations, such as N51I and I164L, can lead to more significant conformational changes, opening up the active site gap and weakening the binding of inhibitors like cycloguanil cambridge.org.

Reduced Binding Affinity: The structural modifications collectively result in a decreased binding affinity of cycloguanil to the mutant DHFR enzymes, translating to a higher concentration of the drug required to inhibit enzyme activity, thus conferring resistance pnas.orgnih.govnih.gov.

Table 2: Impact of DHFR Mutations on Cycloguanil Binding Affinity

Mutation(s)Impact on Cycloguanil BindingStructural BasisReference(s)
A16VReduced affinitySteric clash with cycloguanil's methyl groups nih.govacs.org
S108TReduced affinitySteric clash, affects orientation of p-chlorophenyl group nih.govacs.orgcambridge.org
A16V + S108TSignificantly reduced affinityCombined steric hindrance from Val-16 and Thr-108 nih.govacs.orgrcsb.orgrcsb.org
N51IReduced affinityMain-chain movement, alters active site conformation cambridge.org
I164LReduced affinityMinor shift in residues, contributes to opening of active site gap cambridge.org
Multiple mutations (e.g., N51I+C59R+S108N+I164L)Markedly reduced affinityCumulative effects, significant conformational changes, opening of active site cambridge.org

Cross-Resistance Patterns with Other Antifolate Agents

Resistance to cycloguanil is often associated with cross-resistance to other antifolate drugs, particularly pyrimethamine, which targets the same enzyme nih.govpnas.orgpnas.orgnih.govplos.orgplos.orgresearchgate.netasm.org.

Shared Resistance Mechanisms: Mutations at residues 51, 59, 108, and 164 in the DHFR enzyme are known to confer cross-resistance to both pyrimethamine and cycloguanil pnas.orgnih.gov. For example, the S108N mutation, primarily associated with pyrimethamine resistance, also leads to a moderate decrease in susceptibility to cycloguanil pnas.orgnih.gov. Similarly, combinations involving S108N and I164L mutations confer resistance to both drugs pnas.org.

Differential Resistance: Conversely, the A16V mutation, particularly when paired with S108T, specifically confers high resistance to cycloguanil while maintaining sensitivity or only moderate resistance to pyrimethamine pnas.orgnih.govnih.govacs.org. This differential susceptibility is attributed to the distinct structural features of cycloguanil and pyrimethamine and their specific interactions within the DHFR active site nih.govpnas.orgnih.gov.

Correlation in Resistance: In vitro studies have demonstrated a significant positive correlation between pyrimethamine and cycloguanil resistance, indicating that the spread of resistance to one DHFR inhibitor can compromise the utility of the other researchgate.net.

In Vitro and In Vivo Induction of Resistance

Resistance to cycloguanil can be induced both in laboratory settings through controlled drug pressure and observed in natural infections due to evolutionary selection.

In vitro selection experiments involve exposing Plasmodium falciparum cultures to increasing concentrations of cycloguanil (or proguanil) over time. This process selects for parasites that possess or can acquire mutations conferring resistance nih.govoup.comasm.org.

Selection of DHFR Mutants: Laboratory selection for resistance to pyrimethamine has been shown to yield parasites with specific DHFR mutations, such as A16V and S108T, which are also associated with cycloguanil resistance nih.govuni-heidelberg.de. The in vitro culture system allows for the study of resistance mechanisms even before drugs are widely used clinically nih.gov.

Stable Resistance Phenotypes: Similar to resistance observed for pyrimethamine, cycloguanil resistance phenotypes induced in vitro are generally stable, meaning the resistant trait is maintained even in the absence of drug pressure asm.org. This stability is attributed to genetic mutations rather than transient adaptive mechanisms.

Characterizing cycloguanil-resistant Plasmodium falciparum strains involves a combination of genetic, biochemical, and phenotypic analyses.

Genetic Analysis: Techniques such as mutation-specific polymerase chain reaction (PCR) are employed to identify the presence and frequency of specific pfdhfr mutations (e.g., S108T, A16V) in parasite isolates from clinical samples or laboratory-selected strains psu.eduajtmh.org.

Biochemical Assays: In vitro enzyme assays and structural studies, including crystallography, are used to determine the binding affinity of cycloguanil to wild-type and mutant DHFR enzymes and to elucidate the structural basis of resistance pnas.orgnih.govacs.orgrcsb.orgrcsb.orgproteopedia.orgcambridge.orgnih.gov.

Phenotypic Validation: Susceptibility testing in vitro using drug-containing media measures the parasite's growth inhibition in the presence of varying drug concentrations (IC50 values) to confirm the level of resistance researchgate.netasm.orgnih.gov. Experimental models, such as murine malaria models, have also been used, although their utility can be limited due to differences in resistance mechanisms compared to human malaria oup.com.

The understanding of these molecular mechanisms and resistance patterns is crucial for the development of new antimalarial strategies and for monitoring the evolution of drug resistance in Plasmodium falciparum.

Strategies for Overcoming Cycloguanil Resistance

Combination Therapy Rationales in Preclinical Research

Combination therapy is a cornerstone strategy in combating drug resistance in infectious diseases, including malaria. By employing multiple drugs with different mechanisms of action or targeting the same pathway in distinct ways, synergistic effects can be achieved, potentially delaying or preventing the emergence of resistance.

Synergistic Interactions with Other Antimalarial Compounds (e.g., Sulfones, 4-Aminoquinolines)

Combinations of antifolates, such as cycloguanil (B1669406) (or its precursor proguanil), with drugs targeting different pathways have shown promise in preclinical studies.

Sulfones (e.g., Dapsone): Sulfones, like dapsone, inhibit dihydropteroate (B1496061) synthase (DHPS), another enzyme in the parasite's folate biosynthesis pathway. Sequential inhibition of both DHFR (by cycloguanil) and DHPS (by sulfones) leads to a marked synergy in antimalarial activity. This dual blockade of the folate pathway disrupts the parasite's ability to synthesize essential nucleotides for DNA replication psu.edu. Studies have demonstrated that chlorocycloguanil, the active metabolite of chlorproguanil, exhibits synergistic activity in vitro with dapsone, with maximal synergy observed at lower concentrations compared to the pyrimethamine-sulfadoxine combination oup.com. In vitro assessments of the proguanil (B194036)/dapsone combination showed complete inhibition of both chloroquine-sensitive and chloroquine-resistant P. falciparum isolates at steady-state concentrations, suggesting potential efficacy against drug-resistant strains nih.gov.

4-Aminoquinolines (e.g., Chloroquine (B1663885), Amodiaquine): Combinations of cycloguanil with 4-aminoquinolines such as chloroquine or amodiaquine (B18356) have been explored to extend protection against P. falciparum. These combinations have shown efficacy in certain geographical regions . The rationale lies in targeting different parasite mechanisms: cycloguanil targets folate synthesis, while 4-aminoquinolines interfere with heme detoxification in the parasite's food vacuole.

Atovaquone-Proguanil (Malarone): The combination of atovaquone (B601224) and proguanil (the prodrug of cycloguanil) is a well-established synergistic antimalarial therapy. Atovaquone inhibits mitochondrial electron transport at the cytochrome bc1 complex, collapsing the mitochondrial membrane potential. Proguanil, when metabolized to cycloguanil, inhibits DHFR. Preclinical studies indicate that the synergy arises from proguanil itself, rather than cycloguanil, potentiating atovaquone's effect on mitochondrial membrane potential reliasmedia.comgsk.comnih.govresearchgate.netnih.govnih.govscispace.com. This synergistic interaction between atovaquone and proguanil is therapeutically significant, contributing to the effectiveness of the combination nih.gov.

Antagonistic Interactions with Other Compounds (e.g., Atovaquone)

While synergistic interactions are sought after, antagonistic effects between drugs can compromise treatment efficacy. Preclinical studies have identified antagonism between cycloguanil and atovaquone.

Atovaquone: Unlike its prodrug proguanil, cycloguanil has been shown to be antagonistic to the effects of atovaquone. Studies using P. falciparum cultures have demonstrated that the combination of atovaquone and cycloguanil results in antagonistic interactions, with higher fractional inhibitory concentrations (sigmaFIC) compared to the synergistic effects observed with atovaquone and proguanil nih.gov. This antagonism suggests that cycloguanil's mechanism, primarily DHFR inhibition, may interfere with or be counteracted by atovaquone's action on the mitochondrial electron transport chain, particularly when resistance mutations affect both pathways researchgate.netnih.govwikipedia.org.

Molecular Strategies to Restore Susceptibility

Addressing cycloguanil resistance at the molecular level involves designing compounds that can overcome the effects of resistance-conferring mutations or targeting alternative parasite pathways.

Design of Inhibitors Active Against Mutant DHFR

The primary mechanism of cycloguanil resistance is the mutation of the parasite's DHFR enzyme, which reduces the drug's binding affinity. Strategies focus on developing novel DHFR inhibitors that can bind effectively to these mutated enzymes.

Targeting DHFR Mutations: Point mutations in the pfdhfr gene, such as at positions 16, 51, 59, 108, and 164, are strongly associated with resistance to cycloguanil and other antifolates like pyrimethamine (B1678524) plos.orgrcsb.orgpnas.orgnih.govnih.govparasite-journal.orgscielo.br. For instance, mutations like A16V and S108T specifically confer resistance to cycloguanil but not pyrimethamine, while combinations such as S108N and I164L lead to cross-resistance against both drugs plos.orgpnas.orgnih.govscielo.br. Research is actively pursuing the design of new DHFR inhibitors that can accommodate these mutations or bind with sufficient affinity to overcome the reduced susceptibility rcsb.orgpnas.orgresearchgate.nettandfonline.comijpsonline.com.

Structure-Based Drug Design: Computational approaches, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies, are instrumental in designing inhibitors that target specific DHFR mutants nih.govresearchgate.nettandfonline.comijpsonline.com. These methods help identify structural features that enhance binding affinity to mutated DHFR enzymes, thereby restoring or improving antimalarial activity rcsb.orgpnas.orgresearchgate.net. For example, novel pyrimethamine and cycloguanil derivatives have been designed using structure-based approaches to improve activity against P. falciparum DHFR mutants researchgate.net. One such candidate, P218, has demonstrated potent inhibition of both wild-type and clinically relevant mutated forms of PfDHFR, showing promise for further development pnas.org.

Exploring Alternative Parasite Targets

Beyond DHFR inhibition, research is also exploring alternative targets within the malaria parasite to bypass existing resistance mechanisms.

Proguanil's Independent Target: Evidence suggests that proguanil, the prodrug of cycloguanil, may possess antimalarial activity through a target distinct from DHFR. This separate target might be involved in synergistic interactions with other drugs like atovaquone, potentially by affecting mitochondrial membrane potential nih.govnih.govresearchgate.net. Investigating and targeting this alternative pathway could offer a strategy to overcome resistance mediated by DHFR mutations.

Mitochondrial Pathways: Atovaquone's mechanism of action targets the mitochondrial electron transport chain reliasmedia.comgsk.comresearchgate.netnih.gov. Understanding the interplay between antifolate resistance and mitochondrial function, especially in combination therapies, is crucial. Developing drugs that target the parasite's mitochondria or other essential metabolic pathways could provide alternative avenues to combat cycloguanil-resistant malaria.

Compound List

Amodiaquine

Artemisinin

Artemisinin-based Combination Therapies (ACTs)

Artemether-lumefantrine (AL)

Artesunate

Artesunate-amodiaquine

Artesunate-mefloquine

Artesunate-piperaquine

Atovaquone (ATV)

Atovaquone-proguanil (Malarone)

Chloroquine (CQ)

Chlorcycloguanil

Chlorproguanil

Cycloguanil (CYC)

Cycloguanil pamoate

Dapsone (DADDS)

Dihydroartemisinin-piperaquine (DHA–PPQ)

ELQ-300

ELQ-400

Endochin-like quinolone (ELQ) family

Halofantrine

Mefloquine (MQ)

Metotrexate

Myxothiazole

Naphthoquinones

Piperaquine

Primaquine

Proguanil (PRG)

Pteridine reductase 1 (PTR1)

Pyrimethamine (PYR)

Pyridoindole

Quinine (B1679958)

Sulfadoxine

Sulfadoxine-pyrimethamine (SP)

Tetracyclines

Trimethoprim

Verapamil

WR99210

(+)-SJ733

Development of Cycloguanil Analogues and Structure Activity Relationships

Design and Synthesis of Novel Dihydrofolate Reductase Inhibitors

The design of novel DHFR inhibitors based on the cycloguanil (B1669406) scaffold has been a focal point of antimalarial drug discovery. researchgate.net The primary strategy involves modifying the chemical structure of cycloguanil to enhance its binding affinity to both wild-type and mutant forms of P. falciparum DHFR (PfDHFR). doi.orgresearchgate.net The general structure of cycloguanil consists of a 1,3,5-dihydrotriazine ring with substitutions at various positions. researchgate.net

The synthesis of these analogues often involves multi-step chemical processes. A common synthetic route involves the reaction of a substituted aniline (B41778) with dicyandiamide (B1669379) to form a biguanide (B1667054) intermediate, which is then cyclized with a ketone or aldehyde to yield the dihydrotriazine ring. wikipedia.org For instance, the synthesis of cycloguanil itself involves the reaction between 4-chloroaniline (B138754) and dicyandiamide, followed by condensation with acetone (B3395972). wikipedia.org By varying the substituents on the phenyl ring and the dihydrotriazine ring, a diverse library of analogues can be generated. nih.gov Researchers have explored a wide range of chemical modifications, including altering the substitution pattern on the phenyl ring and introducing different alkyl or aryl groups on the dihydrotriazine moiety. researchgate.netnih.gov

In a notable study, a series of 1-aryl-4,6-diamino-1,2-dihydrotriazines were designed and synthesized to explore the impact of chemical variations on their biological activity. nih.gov This involved modifying the para-chloro substituent on the phenyl ring and the two methyl groups at the C(2) position of the cycloguanil structure. nih.gov These synthetic efforts have led to the identification of compounds with significantly enhanced inhibitory activity against PfDHFR compared to the parent compound.

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For cycloguanil analogues, SAR studies have provided valuable insights into the key structural features required for potent inhibition of PfDHFR. nih.govacs.org These studies have revealed that both the electronic and steric properties of the substituents play a significant role in determining the inhibitory potency. nih.govtandfonline.com

A key finding from SAR studies is the parabolic relationship between the hydrophobicity of substituents on the N1-phenyl ring and the binding affinity to wild-type PfDHFR. nih.govacs.org This suggests that there is an optimal level of hydrophobicity for effective binding. Furthermore, steric factors have been identified as being critical for overcoming resistance in mutant PfDHFR strains, particularly those with the A16V+S108T double mutation. nih.govacs.org

The nature of the substituents on the dihydrotriazine ring also significantly impacts activity. For example, modifications at the C-2 and N-1 positions of the cycloguanil scaffold have been shown to lower the inhibition constant (Ki) against mutant PfDHFR into the nanomolar range. researchgate.net The presence of electron-donating groups and the potential for hydrogen bond formation have been observed to enhance DHFR inhibition. researchgate.net

The following table summarizes the structure-activity relationships for a selection of cycloguanil analogues:

Compound IDSubstituent at N1-phenylSubstituent at C2PfDHFR Inhibition (Ki, nM) - Wild TypePfDHFR Inhibition (Ki, nM) - Mutant (A16V+S108T)
Cycloguanil 4-Cl(CH₃)₂1.51500
Analogue A 3,4-di-Cl(CH₃)₂0.8800
Analogue B 4-OCH₃(CH₃)₂2.52500
Analogue C 4-ClCH₃, C₂H₅1.21200
Analogue D 4-CF₃(CH₃)₂0.5500

Note: The data in this table is illustrative and compiled from general findings in the cited literature. Specific values can vary between studies.

Computational Chemistry and Molecular Design Approaches for Derivatives

Computational chemistry and molecular design have become indispensable tools in the development of novel cycloguanil derivatives. researchgate.net These approaches allow for the rational design of compounds with improved binding affinities and selectivity for PfDHFR. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are widely used to predict the binding modes and affinities of new analogues. nih.govtandfonline.comresearchgate.net

Molecular docking studies have been instrumental in visualizing the interactions between cycloguanil analogues and the active site of PfDHFR. nih.govacs.org These studies have helped to identify key amino acid residues involved in inhibitor binding and have guided the design of compounds that can overcome resistance mutations. nih.gov For example, docking studies have revealed that the Asn108 mutation in PfDHFR can cause a steric clash with the p-chloro group of cycloguanil, leading to resistance. nih.gov This understanding has led to the design of analogues with different substitution patterns to avoid this clash. Several docking programs, such as GOLD, Glide, and Molegro Virtual Docker, have been used to predict the binding affinities of cycloguanil derivatives. nih.govacs.org

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.comnih.gov For cycloguanil analogues, QSAR models have been developed to predict their binding affinities for both wild-type and mutant PfDHFR. tandfonline.com These models have shown that electronic character, size, shape, and the degree of branching in the molecular skeleton are important descriptors for predicting activity. tandfonline.com The development of differential QSAR models for wild-type versus mutant enzymes has been particularly useful in designing drugs that are active against resistant parasites. tandfonline.comnih.gov

Evaluation of Analogues in Preclinical Antimalarial Assays

The preclinical evaluation of newly synthesized cycloguanil analogues is a critical step in the drug development process. This involves a series of in vitro and in vivo assays to determine their antimalarial efficacy and selectivity. researchgate.netresearchgate.net

In vitro assays are typically the first step in the evaluation process. nih.gov These assays measure the ability of the compounds to inhibit the growth of P. falciparum in culture. A common method is the [³H]hypoxanthine incorporation assay, which quantifies parasite proliferation. nih.govnih.gov The 50% inhibitory concentration (IC50) is determined for both chloroquine-sensitive and chloroquine-resistant strains of the parasite. nih.gov For instance, a bisquinoline analogue of chloroquine (B1663885) demonstrated potent in vitro activity with IC50 values of 7.5 nM against the D6 (chloroquine-sensitive) clone and 19.2 nM against the W2 (chloroquine-resistant) clone of P. falciparum. nih.gov

Promising compounds from in vitro studies are then advanced to in vivo preclinical models, typically using mice infected with Plasmodium berghei. researchgate.netmmv.org These studies assess the ability of the compounds to suppress parasitemia and prolong the survival of the infected animals. mmv.org The in vivo efficacy is often expressed as the 50% effective dose (ED50). mmv.org

The following table provides an example of preclinical data for a novel cycloguanil analogue:

Assay TypeParasite/ModelParameterValue
In Vitro P. falciparum (D6 clone)IC₅₀15 nM
In Vitro P. falciparum (W2 clone)IC₅₀45 nM
In Vivo P. berghei (mouse model)ED₅₀< 2.0 mg/kg

Note: The data in this table is illustrative and based on typical preclinical evaluation parameters found in the cited literature.

Through these rigorous preclinical evaluations, researchers can identify lead candidates for further development as next-generation antimalarial drugs.

Advanced Analytical Methodologies in Cycloguanil Research

Chromatographic Techniques for Compound Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are the cornerstone for the precise quantification of cycloguanil (B1669406) in research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely utilized for their sensitivity and selectivity, particularly in complex biological matrices. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with ultraviolet (UV) detection, provide reliable quantification of cycloguanil. These methods are developed to be simple, rapid, and precise for quality control and research purposes. researchgate.net A common approach involves reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. ijpar.com

One validated HPLC method for the simultaneous quantification of atovaquone (B601224), proguanil (B194036), and its active metabolite cycloguanil in human plasma utilizes a Phenyl column with a mobile phase consisting of phosphate buffer (pH 7.2) and methanol (B129727). researchgate.net Detection is typically carried out at a wavelength where cycloguanil exhibits significant absorbance, such as 254 nm. researchgate.net The retention time for cycloguanil under specific conditions allows for its separation and quantification from the parent drug and other potential interferences. pharmascholars.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially at low concentrations found in biological fluids, LC-MS/MS is the preferred method. rsc.org This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. rsc.org

A rapid and sensitive LC-MS/MS method for the simultaneous analysis of proguanil and cycloguanil in human plasma has been developed and validated. researchgate.net This method often employs a C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection. researchgate.netuu.nl The analytes are typically ionized using an electrospray ionization (ESI) source in the positive ion mode. researchgate.net Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. researchgate.netrsc.org This highly specific detection minimizes interference from matrix components. japsonline.com

Interactive Table 1: Example of LC-MS/MS Method Parameters for Cycloguanil Quantification

ParameterConditionSource
Chromatography
LC SystemShimadzu LC researchgate.net
ColumnHyPURITY Advance C18 (50 mm x 4.0 mm, 5 µm) researchgate.net
Mobile Phase10 mM Ammonium Acetate : Acetonitrile (90:10 v/v) researchgate.net
Flow Rate0.6 mL/min researchgate.net
Run Time2.50 min researchgate.net
Mass Spectrometry
MS SystemAPI-4000 researchgate.net
Ionization ModeElectrospray Ionization (ESI), Positive researchgate.net
MRM Transition (CYC)m/z 252.3 → 195.2 researchgate.net
Dwell Time200 ms researchgate.net
Ion Spray Voltage5000 V researchgate.net
Temperature450 °C researchgate.net

Spectrometric Methods for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for determining the molecular weight and elemental composition of cycloguanil. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula (C45H44Cl2N10O6 for cycloguanil pamoate). ebi.ac.ukresearchgate.net Tandem MS (MS/MS) experiments are used for structural elucidation by fragmenting the molecule and analyzing the resulting fragment ions. nih.gov The fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules. taylorandfrancis.com ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the cycloguanil molecule. Advanced 2D-NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between atoms, confirming the complete structural assignment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to determine the wavelength of maximum absorbance (λmax), which is useful for quantitative analysis via HPLC-UV. researchgate.net

In Vitro Dissolution Testing for Sustained Release Characterization

For sustained-release formulations of this compound, in vitro dissolution testing is a critical tool for characterizing the rate and extent of drug release. nih.gov The goal is to ensure that the drug is released gradually over an extended period. pharmalesson.com These tests are essential for formulation development and quality control. nih.gov

The methodology for dissolution testing of sustained-release parenteral formulations can be challenging. dissolutiontech.com It often requires non-compendial equipment and conditions that mimic the physiological environment at the site of administration. dissolutiontech.com

Common approaches include:

Sample and Separate: The formulation is placed in a dissolution medium, and at various time points, samples are withdrawn, filtered, and analyzed (often by HPLC) to determine the concentration of released cycloguanil. semanticscholar.org

Dialysis Method: The formulation is placed inside a dialysis bag with a specific molecular weight cutoff. The bag is then submerged in a larger volume of dissolution medium. This method is useful for preventing particles from interfering with the analysis. dissolutiontech.com

Flow-Through Cell (USP Apparatus 4): This apparatus uses a continuous flow of fresh dissolution medium, which can better simulate in vivo conditions for certain types of formulations. dissolutiontech.com

The selection of the dissolution medium is critical and should be based on the properties of this compound and the intended physiological environment. dissolutiontech.com Factors such as pH, buffer capacity, and the use of surfactants may be considered to achieve appropriate sink conditions. pharmalesson.com The data generated from these tests are plotted as cumulative drug release versus time, providing a release profile that characterizes the formulation's performance.

Bioanalytical Method Validation for Experimental Studies

Before a new analytical method can be used for routine analysis in experimental studies, it must undergo a rigorous validation process to ensure its reliability. nih.govonlinepharmacytech.info Bioanalytical method validation demonstrates that a specific method for the quantitative measurement of an analyte in a biological matrix is reliable and reproducible for the intended use. ajpsonline.com The validation process adheres to guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). wum.edu.pl

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. japsonline.com

Accuracy: The closeness of the determined value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent deviation. rsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (%RSD) for intra-day and inter-day runs. researchgate.netrsc.org

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is established by demonstrating acceptable accuracy, precision, and linearity. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a pure standard solution. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis (e.g., freeze-thaw stability, short-term stability, long-term stability). rsc.org

Interactive Table 2: Typical Bioanalytical Validation Results for Cycloguanil by LC-MS/MS

Validation ParameterResultAcceptance CriteriaSource
Linearity Range 0.5–50.0 ng/mLr² > 0.99 researchgate.net
Accuracy 97.48% to 109.34%Within ±15% of nominal (±20% at LOQ) researchgate.net
Intra-run Precision (%RSD) 1.99% to 10.69%≤15% (≤20% at LOQ) researchgate.net
Inter-run Precision (%RSD) 3.52% to 6.31%≤15% (≤20% at LOQ) researchgate.net
Recovery 106.72%Consistent and reproducible researchgate.net
Lower Limit of Quantification (LOQ) 0.5 ng/mLSignal-to-noise ratio ≥ 5; acceptable accuracy & precision researchgate.net

Future Research Directions and Unexplored Potential

Exploration of Cycloguanil (B1669406) Pamoate in Veterinary Parasitology Models

While cycloguanil pamoate is primarily known for its human antimalarial applications, research into its potential or the potential of related dihydrofolate reductase (DHFR) inhibitors in veterinary parasitology models presents an avenue for future investigation. Although one source explicitly states this compound is not for veterinary use , the broader class of DHFR inhibitors has demonstrated activity against various protozoal and parasitic infections relevant to animal health. For instance, proguanil (B194036), the prodrug of cycloguanil, has been used in veterinary medicine for protozoal infections such as avian malaria nih.gov. Studies have also explored DHFR inhibitors against pathogens like Toxoplasma gondii and Neospora caninum in cell culture or animal models avma.orgnih.gov. Furthermore, research into conditions like equine protozoal myeloencephalitis (EPM) has involved compounds that target similar pathways, such as pyrimethamine (B1678524) and sulfadiazine (B1682646) google.com. Exploring cycloguanil or its derivatives in established veterinary parasitology models could reveal new antiparasitic applications or provide valuable insights into resistance mechanisms that may be transferable to human medicine.

Data Table 10.2: DHFR Inhibitors and Related Compounds in Veterinary Parasitology Research Models

Compound/ClassTarget Pathogen/DiseaseHost ModelRationale/ObservationCitation(s)
Proguanil (metabolizes to Cycloguanil)Avian Malaria (Plasmodium relictum)Chickens, Chaffinches, GreenfinchesUsed in veterinary medicine for protozoal infections nih.gov nih.gov
DecoquinateCoccidian parasitesVarious animals (veterinary use)Delays growth and reproduction of coccidian parasites drugbank.com drugbank.com
ImidocarbBabesia and other parasitesVarious animals (veterinary use)Antiprotozoal agent drugbank.com drugbank.com
DichlorophenCestodes, protozoa, fungi, bacteriaVarious animalsAntimicrobial agent with broad activity drugbank.com drugbank.com
DHFR/TS Inhibitors (general)Neospora caninumCultured cellsStudied for efficacy against tachyzoites; pyrimethamine-resistant mutants examined avma.org avma.org
Epiroprim (DHFR inhibitor)Toxoplasma gondiiMiceEvaluated in vitro and in vivo; showed selective inhibition of T. gondii DHFR nih.gov nih.gov
Pyrimethamine & SulfadiazineEquine Protozoal Myeloencephalitis (Sarcocystis neurona)EquinesUsed in treatment protocols for CNS protozoal infections google.com google.com

Integration of Omics Technologies in Mechanistic Research

The advancement of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools for dissecting the intricate mechanisms of drug action and resistance. For DHFR inhibitors like cycloguanil, these approaches can illuminate detailed drug-target interactions, identify novel resistance pathways, and reveal host-pathogen metabolic interplay. Deep mutational scanning (DMS) has been instrumental in comprehensively mapping the fitness landscape of enzymes like DHFR, identifying numerous mutations that confer resistance to inhibitors and elucidating the structural basis of these changes plos.orgbiorxiv.org. Similarly, protein design algorithms have been employed to predict potential resistance mutations in DHFR, allowing for the proactive design of compounds that circumvent these alterations nih.govpnas.org. By integrating data from these high-throughput methods, researchers can build more sophisticated predictive models of resistance evolution and gain a deeper understanding of the molecular underpinnings of drug efficacy and failure.

Data Table 10.3: Omics Technologies for Mechanistic Understanding of DHFR Inhibitors

Omics TechnologyTarget/SystemPathogen/ContextKey Insight GainedCitation(s)
Deep Mutational Scanning (DMS)Pneumocystis jirovecii DHFRFungal pathogenIdentified mutations conferring resistance to methotrexate; elucidated resistance mechanisms plos.org plos.org
Broad Mutational Scanning (BMS)DHFR homologs (bacteria, archaea, viruses)Bacterial pathogens (e.g., E. coli)Mapped fitness landscape, identified resistance pathways, and inhibitor tolerance across diverse DHFRs biorxiv.org biorxiv.org
Protein Design Algorithms (e.g., K*)Staphylococcus aureus DHFRBacterial pathogenPredicted potential resistance mutations; validated computationally and experimentally nih.gov, pnas.org nih.gov, pnas.org
Computational Modeling (Homology Modeling, Docking, MD)Plasmodium falciparum DHFRMalaria parasiteUncovered drug-target interactions, designed more potent inhibitors, informed resistance prediction algorithms taylorandfrancis.com taylorandfrancis.com
Evolutionary/Fitness Landscape AnalysisPlasmodium falciparum DHFRMalaria parasiteStudied adaptive landscapes for resistance evolution to pyrimethamine and cycloguanil; identified epistasis and evolutionary trajectories nih.govplos.orgpolytechnique.fr nih.govplos.orgpolytechnique.fr

Predictive Modeling for Resistance Evolution and Countermeasures

The emergence and spread of drug resistance pose a significant threat to the efficacy of antimicrobial agents, including DHFR inhibitors. Predictive modeling offers a powerful strategy to anticipate these evolutionary dynamics and to design informed countermeasures. Computational and mathematical models, ranging from protein design algorithms to complex simulations of parasite populations, are being employed to forecast the development and dissemination of resistance nih.govpnas.orgtaylorandfrancis.comnih.govpolytechnique.frmedrxiv.orgnih.govroyalsocietypublishing.org. Machine learning (ML) and quantitative structure-activity relationship (QSAR) approaches are also being utilized to predict drug activity and resistance profiles, aiding in the discovery of new compounds and the optimization of existing ones researchgate.net. These models can simulate evolutionary trajectories under various drug concentrations and environments, identify key mutations driving resistance, and assess the impact of different treatment strategies. By leveraging these predictive tools, researchers can proactively develop strategies to delay resistance, such as designing combination therapies or optimizing drug deployment schedules, thereby preserving the utility of essential medicines.

Data Table 10.4: Predictive Modeling Approaches for DHFR Inhibitor Resistance

Modeling ApproachApplicationTarget/FocusKey Findings/CountermeasuresCitation(s)
Protein Design Algorithms (e.g., K*)Predict resistance mutationsDHFR enzyme structureIdentified viable resistance mutations early in drug discovery; informed design of more resilient compounds nih.gov, pnas.org nih.gov, pnas.org
Adaptive Landscape SimulationSimulate evolutionary dynamicsDHFR mutations and drug concentrationsRevealed epistasis, commonalities/differences in resistance pathways; informed strategies to subvert resistance evolution nih.gov, plos.org, polytechnique.fr nih.govplos.orgpolytechnique.fr
Machine Learning (ML) / QSARPredict antimalarial activity and resistancePlasmodium falciparumIdentified key molecular descriptors for activity; enhanced predictive accuracy for drug discovery researchgate.net researchgate.net
Mathematical/Spatio-temporal ModelsForecast resistance spread and impactAntimalarial drug resistance (e.g., SP)Predicted faster spread in low transmission settings; identified treatment failure as a driver; informed policy options medrxiv.org, nih.gov, royalsocietypublishing.org medrxiv.orgnih.govroyalsocietypublishing.org
Discrete Population ModelsSimulate within-host evolutionPlasmodium falciparum fitness landscapesDemonstrated varying levels of "deception" in malarial evolution; metrics predictive of evolutionary dynamics polytechnique.fr polytechnique.fr

Repurposing Potential in Other Pathogen Models (excluding human disease)

The fundamental role of dihydrofolate reductase (DHFR) in essential metabolic pathways makes DHFR inhibitors attractive candidates for repurposing against a wide spectrum of pathogens, beyond their established use against malaria. Research has indicated that DHFR inhibitors possess activity against various protozoal infections, including leishmaniasis and trypanosomiasis researchgate.net. Furthermore, these compounds have demonstrated utility as antibacterial and antifungal agents researchgate.netvietnamjournal.ru. In the veterinary domain, related compounds are employed against parasites affecting livestock and companion animals drugbank.com. Future research could systematically explore the efficacy of cycloguanil or novel DHFR inhibitors against other relevant non-human pathogens, such as agricultural pests, plant pathogens, or animal-specific diseases. Investigating these compounds in diverse pathogen models could uncover new therapeutic applications and contribute to broader strategies for infectious disease control.

Data Table 10.5: Repurposing Potential of DHFR Inhibitors in Non-Human Pathogen Models

Pathogen/DiseaseHost ModelDHFR Inhibitor/ClassRationale/Evidence for RepurposingCitation(s)
LeishmaniasisLeishmania speciesCycloguanil (potential), DHFR inhibitorsSuggestion of broader antiparasitic activity; DHFR inhibitors are used for leishmaniasis treatment , researchgate.net , researchgate.net
ToxoplasmosisToxoplasma gondiiEpiroprim, Pyrimethamine, Cycloguanil (related)DHFR inhibitors are effective against T. gondii; evaluated in mouse models researchgate.net, nih.gov researchgate.net, nih.gov
NeosporosisNeospora caninumDHFR/TS Inhibitors, PyrimethamineStudied against tachyzoites in cell culture; pyrimethamine resistance mutants examined avma.org avma.org
Avian MalariaPlasmodium relictumProguanil (metabolizes to Cycloguanil)Used in veterinary medicine for protozoal infections; studied in avian models nih.gov nih.gov
CoccidiosisEimeria speciesDecoquinate (related)Used in veterinary medicine to delay growth/reproduction of coccidian parasites drugbank.com drugbank.com
Bacterial InfectionsVarious bacteria (e.g., E. coli, S. aureus)Trimethoprim, other DHFR inhibitorsDHFR inhibitors are established antibacterial agents; research into novel inhibitors and resistance mechanisms researchgate.net, vietnamjournal.ru researchgate.net, vietnamjournal.ru
Fungal InfectionsVarious fungiDHFR inhibitorsDHFR inhibitors have applications as antifungal agents researchgate.net researchgate.net

Compound List:

Cycloguanil

this compound

Proguanil

Pyrimethamine

Trimethoprim

Methotrexate

Plasmodium falciparum

Plasmodium cynomolgi

Plasmodium relictum

Eimeria species

Toxoplasma gondii

Neospora caninum

Sarcocystis neurona

Q & A

Q. What is the mechanism of action of cycloguanil pamoate against Plasmodium species, and how is this validated experimentally?

this compound acts as a dihydrofolate reductase (DHFR) inhibitor, disrupting folate metabolism essential for parasitic DNA synthesis. The active metabolite cycloguanil (derived from proguanil) selectively targets Plasmodium DHFR with minimal human enzyme inhibition . Validation involves:

  • Enzyme inhibition assays : Measuring DHFR activity in parasite lysates exposed to cycloguanil .
  • In vivo models : Testing suppression of parasitemia in Plasmodium-infected rodents or primates, with efficacy quantified via blood smear microscopy .

Q. How are pharmacokinetic properties of this compound assessed in preclinical studies?

Key methods include:

  • Intramuscular injection in animal models : Monitoring drug release rates via residual drug quantification in lipid suspensions (e.g., dialysis sack experiments in rhesus monkeys) .
  • Plasma half-life determination : Using HPLC or LC-MS to measure cycloguanil concentrations over time .
  • Tissue distribution studies : Autoradiography or mass spectrometry to track drug accumulation in liver, spleen, and adipose tissue .

Q. What experimental models are used to evaluate this compound’s long-acting prophylactic efficacy?

  • Trophozoite/sporozoite challenge models : Infecting primates (e.g., Aotus monkeys) with Plasmodium strains and assessing parasitemia suppression post-injection .
  • Field trials in endemic regions : Tracking relapse rates in human cohorts (e.g., Gambian studies showing 2–6 months of protection) .

Advanced Research Questions

Q. How do DHFR-TS mutations (e.g., A16V + S108T) confer resistance to this compound, and how is this addressed in drug design?

Mutations reduce drug binding affinity by altering hydrophobic and steric interactions in the DHFR active site. Methodologies to study resistance include:

  • Crystallography and molecular docking : Comparing wild-type vs. mutant DHFR structures to identify binding disruptions .
  • In vitro selection pressure : Exposing Plasmodium cultures to subtherapeutic cycloguanil doses to induce resistance .
  • Combination therapies : Pairing cycloguanil with sulfones (e.g., DADDS) to delay resistance, as seen in primate models .

Q. What are the key contradictions in this compound’s efficacy data across clinical trials, and how are these resolved?

  • Variable protection duration : Gambian trials reported shorter efficacy (2–3 months) compared to U.S. volunteers (6+ months), attributed to differences in physical activity affecting drug release . Resolution involves adjusting injection sites (e.g., avoiding adipose-rich gluteal tissue) .
  • Species-specific efficacy : Higher suppression of P. falciparum vs. P. vivax in New Guinea trials, resolved by combining cycloguanil with amodiaquine for broader coverage .

Q. How is this compound formulated to achieve sustained release, and what analytical methods validate this?

  • Lipid suspension preparation : Particle size optimization (coarser particles prolong release) and solubility modulation via pamoate salt formation (aqueous solubility: 0.03 mg/mL at pH 7) .
  • In vitro dissolution testing : Simulating intramuscular drug release using dialysis membranes .
  • Pharmacokinetic modeling : Fitting plasma concentration data to zero-order or Higuchi release models .

Q. What methodological challenges arise in field trials of this compound, and how are they mitigated?

  • Injection site reactions : Sterile abscesses (27% incidence in early Gambian trials) reduced by switching injection sites and optimizing suspension viscosity .
  • Parasite clearance confirmation : Combining thick/thin blood smears with PCR to detect subpatent infections post-treatment .
  • Ethical considerations : Ensuring informed consent in isolated communities and monitoring hemoglobin recovery to address anemia risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.